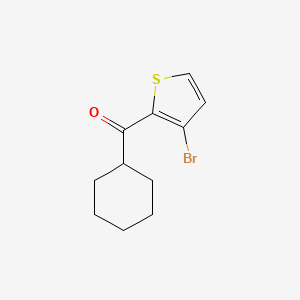

1-Butanone, 3-methyl-1-(4-nitrophenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butanone, 3-methyl-1-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butanone, 3-methyl-1-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butanone, 3-methyl-1-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Organic Synthesis : Nitrophenyl derivatives are pivotal in organic synthesis, serving as intermediates in the preparation of various compounds. For instance, the synthesis and characterization of organic nonlinear optical (NLO) materials, such as N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile (NPAN), indicate the importance of nitrophenyl-based compounds in material science. These materials are explored for their potential optical properties, which are crucial in the development of electronic and photonic devices Gao, Chen, Wang, & Chen, 2006.

Crystal Growth and Material Properties : The study of crystal growth mechanisms and the effects of solvents on crystal habit further highlight the role of nitrophenyl derivatives in the development of advanced materials. This research is essential for optimizing the physical properties of materials for specific applications, such as in the pharmaceutical and electronics industries Chen Jianzhong, 2005.

Biological and Environmental Research

Toxicology and Carcinogenicity : Some studies focus on the metabolic pathways and toxicological implications of nitrosamines related to nitrophenyl derivatives, particularly in the context of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). These studies are crucial for understanding the carcinogenic potential of tobacco products and for developing biomarkers for exposure assessment Hecht, Spratt, & Trushin, 2000.

Environmental Impact and Detection : The development of sensitive analytical methods for detecting nitrosamines and their metabolites in biological samples is another significant area of research. This is particularly relevant for assessing human exposure to carcinogens found in tobacco and tobacco smoke, contributing to environmental and public health research Xia, Mcguffey, Bhattacharyya, Sellergren, Yilmaz, Wang, & Bernert, 2005.

Mecanismo De Acción

Target of Action

Similar compounds such as aldehydes and ketones are known to react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound’s interaction with its targets involves the nitrogen acting as a nucleophile . The oxygen can also act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known biochemical pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds can be studied using techniques such as ¹h nmr spectra .

Result of Action

The formation of oximes and hydrazones from aldehydes and ketones can result in significant changes in the chemical structure of the target molecules .

Propiedades

IUPAC Name |

3-methyl-1-(4-nitrophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIHBNJZQHOZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)

![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)